molecular formula C10H18N2O2 B2534862 N-cyclopentylmorpholine-4-carboxamide CAS No. 349119-03-5

N-cyclopentylmorpholine-4-carboxamide

Cat. No.: B2534862
CAS No.: 349119-03-5
M. Wt: 198.266
InChI Key: XUMMRTVSBLCLEN-UHFFFAOYSA-N
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Description

N-cyclopentylmorpholine-4-carboxamide is a chemical compound with the molecular formula C10H18N2O2 It is a member of the morpholine family, characterized by a morpholine ring substituted with a cyclopentyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylmorpholine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents . The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid, facilitating the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of catalysts and reagents, as well as the reaction parameters, are crucial for the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

    Substitution: The morpholine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentylmorpholine-4-carboxylic acid, while reduction could produce N-cyclopentylmorpholine-4-amine.

Scientific Research Applications

N-cyclopentylmorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentylmorpholine-4-carboxamide include other morpholine derivatives, such as:

  • N-cyclohexylmorpholine-4-carboxamide
  • N-phenylmorpholine-4-carboxamide
  • N-methylmorpholine-4-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it may exhibit different reactivity and selectivity

Biological Activity

N-Cyclopentylmorpholine-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against certain bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of specific cancer cell lines.
  • Neuropharmacological Effects : There is emerging evidence that it may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

In Vitro Studies

In vitro studies have been pivotal in elucidating the biological activity of this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Observations
U937 (leukemia)12.5Significant inhibition of cell proliferation observed.
E. coli25.0Moderate antibacterial activity noted.
SH-SY5Y (neuroblastoma)15.0Induced apoptosis in a dose-dependent manner.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopentyl group can significantly affect the biological activity of this compound. For instance, increasing the size or altering the substituents on the cyclopentyl moiety can enhance potency against specific targets.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on human myeloid leukemia cells.
    • Method : Treatment with varying concentrations of this compound was administered.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Case Study on Neuropharmacological Effects :
    • Objective : To assess the impact on neurotransmitter release in neuronal cultures.
    • Method : Neuronal cultures were treated with this compound, and neurotransmitter levels were measured.
    • Results : The compound increased dopamine release, indicating potential for mood enhancement.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies : To understand how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : To evaluate therapeutic potential in humans for conditions like cancer and neurodegenerative diseases.

Properties

IUPAC Name

N-cyclopentylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMRTVSBLCLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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